EGFR Protein Tyrosine Kinase Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

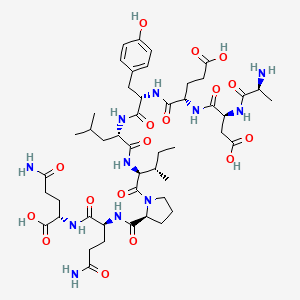

Molecular Formula |

C48H73N11O17 |

|---|---|

Molecular Weight |

1076.2 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H73N11O17/c1-6-24(4)39(47(74)59-19-7-8-34(59)46(73)53-28(13-16-35(50)61)41(68)54-30(48(75)76)14-17-36(51)62)58-45(72)31(20-23(2)3)56-43(70)32(21-26-9-11-27(60)12-10-26)57-42(69)29(15-18-37(63)64)52-44(71)33(22-38(65)66)55-40(67)25(5)49/h9-12,23-25,28-34,39,60H,6-8,13-22,49H2,1-5H3,(H2,50,61)(H2,51,62)(H,52,71)(H,53,73)(H,54,68)(H,55,67)(H,56,70)(H,57,69)(H,58,72)(H,63,64)(H,65,66)(H,75,76)/t24-,25-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |

InChI Key |

LQRUFPWSECMCHG-YBFBXAKBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Identification of Novel EGFR Tyrosine Kinase Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for identifying and validating novel substrates of the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cellular processes and a key target in cancer therapy.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration. Upon binding to its ligands, such as Epidermal Growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its C-terminal tail. These phosphorylated tyrosines serve as docking sites for a multitude of intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, which in turn become activated and propagate downstream signaling cascades. Identifying the full complement of EGFR substrates is crucial for understanding the intricacies of its signaling network and for developing more effective targeted therapies.

Key Signaling Pathways Downstream of EGFR

Activation of EGFR triggers several major signaling cascades. The diagram below illustrates the core pathways initiated by ligand-induced receptor phosphorylation.

Methodologies for Novel Substrate Identification

A variety of techniques, ranging from traditional biochemical methods to advanced proteomic approaches, are employed to identify novel EGFR substrates. The general workflow for substrate discovery and validation is depicted below.

Discovery Phase Methodologies

IP-MS is a cornerstone technique used to isolate EGFR and its interacting proteins from cell lysates. A cross-linking aided IP-MS workflow can capture both stable and transient interactions.

Protocol: Cross-Linking Aided IP-MS

-

Cell Culture & Stimulation: Culture cells (e.g., A431, HeLa) to 80-90% confluency. Serum-starve overnight, then stimulate with 50 ng/mL EGF for desired time points (e.g., 0, 2, 10, 30, 60 min).

-

Cross-Linking: Wash cells with cold PBS. Add 1% formaldehyde in PBS and incubate for 10 minutes at room temperature to cross-link interacting proteins. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Wash cells with cold PBS. Scrape cells into lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Sonicate the lysate to shear chromatin and solubilize proteins. Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet debris.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C with gentle rocking.

-

Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash extensively (e.g., 3-5 times) with cold lysis buffer to remove non-specific binders.

-

Elution & Digestion: Elute the protein complexes from the beads. The proteins can be separated by SDS-PAGE, followed by in-gel digestion with trypsin, or digested directly in-solution.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins and quantify their abundance using software like MaxQuant or Proteome Discoverer. Compare protein abundance between EGF-stimulated and unstimulated samples to identify interaction partners.

Proximity labeling techniques use a promiscuous biotin ligase (like BioID's BirA*) or a peroxidase (APEX2) fused to EGFR. These enzymes biotinylate proteins within a nanometer-scale radius, providing a snapshot of the receptor's immediate molecular environment.

Protocol: APEX2-based Proximity Labeling for EGFR

-

Vector Construction: Generate a fusion construct of EGFR and APEX2 (e.g., EGFR-APEX2). Stably express this construct in a suitable cell line (e.g., HEK293T, HCT116).

-

Cell Culture & Stimulation: Culture the engineered cells and serum-starve overnight.

-

Labeling Pre-incubation: Incubate cells with 500 µM biotin-phenol for 30 minutes at 37°C.

-

EGF Stimulation: Add EGF ligand for desired time points (e.g., 1, 10, 60 minutes) to track the dynamics of the proximity proteome during receptor activation and trafficking.

-

Biotinylation Reaction: Initiate the labeling reaction by adding 1 mM H₂O₂ for exactly 60 seconds.

-

Quenching & Lysis: Quench the reaction with an antioxidant buffer (e.g., containing sodium azide, sodium ascorbate, and Trolox). Lyse the cells in a suitable lysis buffer.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated magnetic beads to enrich for biotinylated proteins.

-

On-bead Digestion: Wash the beads extensively, then perform on-bead digestion with trypsin to release peptides for MS analysis.

-

Quantitative MS Analysis: For time-course experiments, label peptides from different time points with isobaric tags (e.g., TMT) for relative quantification in a single MS run.

This approach aims to identify and quantify changes in protein phosphorylation across the entire proteome following EGFR activation. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for this purpose.

Protocol: SILAC-based Quantitative Phosphoproteomics

-

SILAC Labeling: Culture two populations of cells (e.g., H3255 lung adenocarcinoma cells) in media containing either "light" (normal) or "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) essential amino acids for at least five cell divisions to achieve complete incorporation.

-

Cell Treatment: Serum-starve both "light" and "heavy" labeled cells. Treat one population (e.g., "light") with an EGFR inhibitor (e.g., erlotinib) and the other ("heavy") with a vehicle control (DMSO). Then, stimulate both populations with EGF.

-

Lysate Preparation: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 protein ratio.

-

Protein Digestion: Digest the combined protein lysate into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides, particularly phosphotyrosine-containing peptides, using an anti-phosphotyrosine antibody immunoprecipitation, followed by enrichment for phosphoserine/threonine peptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

-

Data Analysis: Identify phosphopeptides and quantify the "heavy"/"light" ratios. A significant change in this ratio for a particular phosphopeptide indicates that its phosphorylation state is regulated by EGFR activity.

Validation Phase Methodologies

Western blotting is essential to confirm the phosphorylation of a candidate substrate in response to EGF stimulation.

Protocol: Western Blot Validation

-

Sample Preparation: Treat cells with and without EGF (and with/without an EGFR inhibitor). Lyse cells in RIPA buffer with phosphatase and protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-50 µg of protein lysate per lane by boiling in 2x SDS-PAGE sample buffer. Separate proteins on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the candidate substrate. On a separate blot, use an antibody against the total protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the phospho-specific signal upon EGF treatment, which is reversed by an EGFR inhibitor, validates the substrate.

This assay directly tests if EGFR can phosphorylate a purified candidate substrate.

Protocol: In Vitro Kinase Assay

-

Reagents: Obtain purified, active recombinant EGFR kinase domain, the purified candidate substrate protein (or a peptide derived from it), and ATP.

-

Reaction Setup: In a microcentrifuge tube, combine the EGFR kinase, substrate, and kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for sensitive detection, or "cold" ATP for detection by antibody). Incubate at 30°C for 15-60 minutes.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Detection: Separate the reaction products by SDS-PAGE. Detect phosphorylation by autoradiography (if using ³²P-ATP) or by Western blot using a phospho-specific antibody.

Quantitative Data of Novel EGFR Substrates

Recent proteomic studies have identified numerous novel EGFR interaction partners and substrates. The tables below summarize a selection of these findings, highlighting the quantitative changes observed upon EGFR activation.

Table 1: Novel EGFR Interaction Partners Identified by Proximity Labeling (APEX2)

| Protein | Description | Log2 Fold Change (60 min EGF vs Control) | Reference |

| TFG | Trk-fused gene | 1.5 | |

| GRB2 | Growth factor receptor-bound protein 2 | 1.2 | |

| SHC1 | SHC-transforming protein 1 | 1.1 | |

| GAB1 | GRB2 associated binding protein 1 | 1.0 | |

| PTPN11 | Tyrosine-protein phosphatase non-receptor type 11 (SHP2) | 0.9 | |

| CBL | E3 ubiquitin-protein ligase CBL | 0.8 | |

| STAT3 | Signal transducer and activator of transcription 3 | 0.7 |

Data derived from time-resolved proximity labeling in HCT116 cells.

Table 2: EGFR-Regulated Phosphorylation Sites Identified by Quantitative Phosphoproteomics (SILAC)

| Protein | Phosphorylation Site | SILAC Ratio (Inhibitor/Control) | Description | Reference |

| DAPP1 | Y139 | Decreased | Dual adaptor for phosphotyrosine and 3-phosphoinositides | |

| SHC1 | Y349/350 | Decreased | Adaptor protein in MAPK signaling | |

| ERRFI1 | Y394 | Decreased | Mitogen-inducible gene 6 protein (MIG6) | |

| GAB1 | Y689 | Decreased | GRB2-associated-binding protein 1 | |

| STAT5A | Y694 | Decreased | Signal transducer and activator of transcription 5A | |

| MAPK7 | Y221 | Decreased | Mitogen-activated protein kinase 7 (ERK5) | |

| ULK1 | S623 | Decreased | Serine/threonine-protein kinase ULK1 (Autophagy) |

Data represents phosphorylation sites inhibited by EGFR TKIs in lung adenocarcinoma cells.

Conclusion

The identification of novel EGFR substrates continues to expand our understanding of its complex and multifaceted signaling network. The integration of advanced proteomic technologies, such as high-resolution mass spectrometry coupled with sophisticated techniques like proximity labeling and quantitative phosphoproteomics, has proven invaluable in this endeavor. The methodologies and data presented in this guide offer a robust framework for researchers to discover and validate new components of the EGFR signalosome, paving the way for the identification of novel biomarkers and the development of next-generation targeted cancer therapies.

An In-depth Technical Guide to the Mechanism of EGFR Autophosphorylation and Substrate Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, regulating critical processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Understanding the precise molecular mechanisms underpinning its activation—specifically, autophosphorylation and subsequent substrate phosphorylation—is paramount for developing effective targeted therapies. This guide provides a detailed examination of this process, from ligand-induced dimerization to the recruitment and activation of downstream effectors. It consolidates key quantitative data, presents detailed experimental protocols for studying these events, and uses visualizations to clarify complex molecular interactions and workflows.

The Molecular Mechanism of EGFR Activation and Phosphorylation

The activation of EGFR is a multi-step process initiated by ligand binding and culminating in the phosphorylation of numerous intracellular substrates. This cascade transforms an extracellular signal into a potent intracellular response.

Ligand Binding, Dimerization, and Conformational Change

In its inactive state, EGFR exists as a monomer on the cell surface, maintained in an autoinhibited conformation.[1] The binding of a cognate ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), to the extracellular domain induces a significant conformational change.[2] This change exposes a dimerization arm, facilitating the formation of receptor homodimers or heterodimers with other ErbB family members (e.g., HER2/ErbB2).[3][4]

The Asymmetric Kinase Dimer: The Core of Activation

Ligand-induced dimerization brings the intracellular kinase domains into close proximity.[1] Crucially, these domains form an asymmetric dimer .[5][6] In this arrangement, one kinase domain, termed the "activator," allosterically activates the second kinase domain, the "receiver," by inducing a conformational change in the receiver's N-lobe.[5][6] This allosteric activation is the primary mechanism for stimulating EGFR's catalytic activity, rather than activation loop phosphorylation which is common for many other kinases.[1][6]

Trans-Autophosphorylation

Once the asymmetric dimer is formed, the activated "receiver" kinase phosphorylates multiple tyrosine residues on the C-terminal tail of its "activator" partner in a process called trans-autophosphorylation.[1][3] This multisite phosphorylation is the critical event that translates receptor activation into downstream signal propagation.[7]

Substrate Recruitment and Phosphorylation

The newly phosphorylated tyrosine residues (phosphosites) function as high-affinity docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[3][8] Key adaptor proteins and enzymes are recruited to the activated receptor, including:

-

Grb2: Binds primarily to pY1068 and pY1086, linking EGFR to the Ras/MAPK pathway via the SOS protein.[1][2][9]

-

Shc: Binds to pY1148 and pY1173, also feeding into the Ras/MAPK pathway.[3][10]

-

PLCγ1 (Phospholipase C-gamma 1): Binds to pY992 and pY1173, leading to its activation and subsequent production of secondary messengers that activate Protein Kinase C (PKC).[3]

-

c-Cbl: Binds to pY1045, marking the receptor for ubiquitination and subsequent degradation, a key negative feedback mechanism.

Upon docking, these substrates are themselves phosphorylated by the EGFR kinase domain, which propagates the signal and activates multiple downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving cellular responses.[11]

Quantitative Analysis of EGFR Phosphorylation

The efficiency and specificity of EGFR signaling are governed by the kinetics of phosphorylation and the binding affinities of downstream effectors.

Major Autophosphorylation Sites and Functions

The C-terminal tail of EGFR contains several key tyrosine residues that are autophosphorylated. The phosphorylation status of these sites dictates which signaling pathways are activated.[8]

| Phosphosite | Primary Binding Protein(s) | Primary Downstream Pathway(s) | Function |

| pY992 | PLCγ1, Shc (minor) | IP3/DAG signaling, MAPK | Activation of PLCγ1; minor site for Shc binding.[3] |

| pY1045 | c-Cbl | Receptor Downregulation | Docking site for Cbl-mediated ubiquitination and degradation. |

| pY1068 | Grb2 | RAS-MAPK | Primary high-affinity docking site for Grb2.[1][2][9] |

| pY1086 | Grb2, STAT3/5 | RAS-MAPK, JAK-STAT | Secondary docking site for Grb2; recruitment of STAT proteins.[3] |

| pY1148 | Shc, PLCγ1 | RAS-MAPK, IP3/DAG | Major docking site for the Shc PTB domain.[3][10] |

| pY1173 | Shc, PLCγ1 | RAS-MAPK, IP3/DAG | Major docking site for the Shc SH2 domain.[3] |

Enzyme Kinetic Parameters

The kinase activity of EGFR has been characterized using various substrates. While kinetic data for full-length protein substrates are sparse, parameters for ATP and synthetic peptides provide valuable benchmarks.

| Substrate | Parameter | Value | Notes |

| ATP | Km | 1 - 7 µM | For both autophosphorylation and peptide substrate phosphorylation.[4] |

| Angiotensin II | Km | ~1100 µM | A commonly used generic peptide substrate.[4] |

| c-src Peptide | Km | ~1010 µM | A peptide derived from the c-Src protein sequence.[4] |

| Tyr1173 Peptide | Km | 110 - 130 µM | A synthetic peptide mimicking the major autophosphorylation site.[4] |

Binding Affinities of Adaptor Proteins

The strength of the interaction between adaptor proteins and specific EGFR phosphosites, measured by the dissociation constant (Kd), is critical for signal fidelity. Lower Kd values indicate higher affinity.

| Adaptor Domain | EGFR Phosphosite Peptide | Kd (µM) | Interaction Type |

| Shc PTB | pY1148 | 0.02 - 5.3 | High-affinity PTB domain interaction.[10] |

| Shc SH2 | pY1173 | 50 - 130 | Moderate-affinity SH2 domain interaction.[10] |

| Shc SH2 | pY992 | 50 - 130 | Moderate-affinity SH2 domain interaction.[10] |

| Grb2 SH2 | pY1068 | High Affinity | Primary direct binding site for Grb2.[2][9] |

| Grb2 SH2 | pY1086 | Moderate Affinity | Secondary direct binding site for Grb2.[2][9] |

| PLCγ1 SH2 | pY992 | High Affinity* | Identified as a high-affinity binding site for PLCγ1. |

| Note: Specific Kd values for Grb2 and PLCγ1 are not consistently reported as precise figures in the literature but are qualitatively described as "high" or "moderate" affinity based on competition and binding assays. |

Key Experimental Methodologies

Studying EGFR phosphorylation requires a combination of biochemical and cell-based assays to isolate and quantify receptor activity and downstream events.

Protocol: Immunoprecipitation (IP) of Phosphorylated EGFR

This protocol allows for the specific isolation of EGFR and its associated proteins from cell lysates to analyze its phosphorylation state or identify binding partners.

-

Cell Treatment and Lysis:

-

Culture cells (e.g., A431, HEK293) to 80-90% confluency.

-

Serum-starve cells for 12-18 hours to reduce basal signaling.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for a specified time (e.g., 5-10 minutes) at 37°C.

-

Immediately place plates on ice and wash twice with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

To 1-1.5 mg of total protein lysate, add a primary antibody specific for total EGFR (2-6 µL, depending on the antibody).

-

Incubate with gentle rocking overnight at 4°C.

-

Add 40-60 µL of a 50% slurry of Protein A/G agarose beads to the antigen-antibody complex.

-

Incubate with gentle rocking for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

-

Carefully remove the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, elute with a low-pH buffer (e.g., 0.2 M formic acid) for mass spectrometry applications.[9]

-

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting using antibodies against phosphotyrosine (e.g., 4G10 or pY100) or specific phosphosites (e.g., anti-pY1068) to assess EGFR autophosphorylation.

-

Blots can also be probed for co-precipitating proteins like Grb2 or Shc to confirm substrate recruitment.

-

Protocol: In Vitro Kinase Assay

This assay measures the enzymatic activity of purified EGFR kinase domain on a specific substrate.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[2]

-

Enzyme: Dilute recombinant active EGFR kinase domain to the desired concentration (e.g., 5 nM) in kinase buffer.[2]

-

Substrate/ATP Mix: Prepare a mix containing the peptide substrate (e.g., 5 µM Y12-Sox peptide) and ATP (e.g., 15 µM) in kinase buffer.[2]

-

-

Assay Procedure (384-well plate format):

-

Pre-incubate 5 µL of the diluted EGFR enzyme in each well of a white, non-binding surface microtiter plate for 30 minutes at 27-30°C. If testing inhibitors, add them at this stage.

-

Initiate the kinase reaction by adding 45 µL of the Substrate/ATP mix to each well.

-

Immediately begin monitoring the reaction. For fluorescent assays (like Sox-based peptides), read fluorescence (e.g., λex 360nm / λem 485nm) every ~60 seconds for 30-120 minutes.[2] For radiometric assays, the reaction would involve [γ-³²P]ATP, and samples would be spotted onto phosphocellulose paper at various time points to stop the reaction and quantify incorporated radioactivity.

-

-

Data Analysis:

-

Plot the fluorescence units (or radioactive counts) versus time.

-

Determine the initial velocity (V₀) from the linear portion of the slope for each reaction.

-

To determine Km and kcat, repeat the assay with varying concentrations of substrate or ATP and plot the initial velocities against concentration, fitting the data to the Michaelis-Menten equation.

-

Visualizing the Core Logic: The Asymmetric Dimer

The central principle of EGFR activation is the formation of the asymmetric kinase dimer. This is not a symmetrical interaction but a directional, allosteric activation event where one kinase domain enables the other.

Conclusion

The activation of EGFR through autophosphorylation and subsequent substrate phosphorylation is a highly regulated and complex process, orchestrated by ligand-induced conformational changes and the formation of an asymmetric kinase dimer. The specificity of downstream signaling is encoded in the pattern of C-terminal tyrosine phosphorylation, which dictates the recruitment of specific adaptor proteins with defined binding affinities. A quantitative understanding of these interactions and the ability to measure them robustly through established biochemical protocols are fundamental to the fields of cancer biology and drug development. This guide provides the core mechanistic knowledge, quantitative data, and practical methodologies required for researchers to effectively investigate and target this critical signaling nexus.

References

- 1. mdpi.com [mdpi.com]

- 2. Grb2/Ash binds directly to tyrosines 1068 and 1086 and indirectly to tyrosine 1148 of activated human epidermal growth factor receptors in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying the Interaction between EGFR Dimers and Grb2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Reactome | GRB2 events in EGFR signaling [reactome.org]

- 6. ppi.fli-leibniz.de [ppi.fli-leibniz.de]

- 7. researchgate.net [researchgate.net]

- 8. Identification of residues that control specific binding of the Shc phosphotyrosine-binding domain to phosphotyrosine sites. | BioGRID [thebiogrid.org]

- 9. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding affinities of tyrosine-phosphorylated peptides to the COOH-terminal SH2 and NH2-terminal phosphotyrosine binding domains of Shc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of EGFR Substrates in Orchestrating Cell Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) and its intricate network of downstream substrates stand as a cornerstone of cellular signaling, governing fundamental processes such as proliferation and differentiation. Dysregulation of this signaling axis is a hallmark of numerous cancers, making it a critical area of research for therapeutic development. This in-depth technical guide delineates the core mechanisms by which EGFR substrates translate extracellular cues into cellular action, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Signaling Cascades and Key Substrates

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues within its C-terminal tail. These phosphorylated tyrosines serve as docking sites for a host of intracellular substrate proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[1] The recruitment and subsequent activation of these substrates initiate a cascade of signaling events that ultimately dictate cell fate.

Two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are potently pro-proliferative.[2][3] Key substrates responsible for activating these pathways include:

-

Growth factor receptor-bound protein 2 (Grb2): This adaptor protein binds directly to phosphorylated EGFR at tyrosines 1068 and 1086.[4] Grb2 then recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor, which activates RAS, a key initiator of the MAPK cascade.[4]

-

Src homology and collagen protein (Shc): Shc proteins bind to phosphorylated EGFR and become tyrosine phosphorylated, creating docking sites for Grb2.[3] This provides an alternative route for RAS activation.

-

Phospholipase C gamma (PLCγ): Upon binding to phosphorylated EGFR, PLCγ is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), influencing both proliferation and differentiation.

-

Signal Transducer and Activator of Transcription (STAT) proteins: STATs, particularly STAT3 and STAT5, are recruited to phosphorylated EGFR and are themselves phosphorylated.[6] Activated STATs translocate to the nucleus and regulate the transcription of genes involved in proliferation and differentiation.

The interplay between these substrates and their downstream effectors creates a complex and highly regulated signaling network that fine-tunes the cellular response to growth factors.

Quantitative Insights into EGFR Signaling

The following tables summarize quantitative data on the effects of EGFR signaling on cell proliferation and substrate phosphorylation, providing a basis for comparative analysis.

| Cell Line | Treatment | Proliferation Effect | Reference |

| H3255 (L858R mutant) | EGF816 (EGFR inhibitor) | EC50 = 9 nM | [7] |

| HCC827 (Exon 19 deletion) | EGF816 (EGFR inhibitor) | EC50 = 11 nM | [7] |

| H1975 (L858R/T790M mutant) | EGF816 (EGFR inhibitor) | EC50 = 25 nM | [7] |

| PC-9 (EGFR mutant) | Erlotinib (EGFR inhibitor) | IC50 < 0.1 µM | [8] |

| A-549 (Wild-type EGFR) | Erlotinib (EGFR inhibitor) | IC50 > 100 µM | [8] |

| AU-565 | Erlotinib (EGFR inhibitor) | IC50 = 3.3 ± 0.6 µM | [8] |

| C-33A | Erlotinib (EGFR inhibitor) | IC50 = 0.9 ± 0.0 µM | [8] |

| CAL-27 | Erlotinib (EGFR inhibitor) | IC50 = 1.3 ± 0.6 µM | [8] |

| FaDu | Erlotinib (EGFR inhibitor) | IC50 > 11 µM | [8] |

| K-562 | Erlotinib (EGFR inhibitor) | IC50 = 55 ± 9 µM | [8] |

| BxPC3 | Erlotinib (EGFR inhibitor) | IC50 = 1.9 ± 0.2 µM | [8] |

Table 1: Quantitative Effects of EGFR Inhibitors on Cancer Cell Proliferation. This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of various EGFR inhibitors on the proliferation of different cancer cell lines.

| Cell Line | Condition | Phosphorylation Site | Estimated Stoichiometry | Reference |

| Lung Cancer Cells | Basal | CK2 motifs | ~30% have >70% stoichiometry | [9] |

| Lung Cancer Cells | Basal | MAPK motifs | <15% have >70% stoichiometry | [9] |

| Lung Cancer Cells | Basal | EGFR motifs | <15% have >70% stoichiometry | [9] |

Table 2: Phosphorylation Stoichiometry of Kinase Substrates in Lung Cancer Cells. This table shows the estimated percentage of phosphorylation at specific kinase-targeted motifs in lung cancer cells under basal conditions.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental approaches discussed, the following diagrams are provided in the DOT language.

Caption: EGFR signaling cascade leading to cell proliferation.

Caption: EGFR signaling pathways influencing cell differentiation.

Caption: Experimental workflow for Western Blotting.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable robust and reproducible investigation of EGFR substrate signaling.

EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified active EGFR enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

384-well white, non-binding surface microtiter plate

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a stock solution of EGFR enzyme in Tyrosine Kinase Buffer.

-

Prepare a stock solution of the peptide substrate and ATP in Tyrosine Kinase Buffer.

-

If testing inhibitors, prepare serial dilutions in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of inhibitor solution or vehicle control.

-

Add 2 µl of diluted EGFR enzyme to each well.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Western Blotting for EGFR and Substrate Phosphorylation

This is a general protocol and may require optimization for specific antibodies and cell types.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated EGFR and substrates)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Culture and treat cells as required.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a protein assay.

-

Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Immunoprecipitation of EGFR

This protocol is for the immunoprecipitation of EGFR to study its interactions with other proteins.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes.

-

Incubate the pre-cleared lysate with the anti-EGFR antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling.

-

The eluted proteins can then be analyzed by Western blotting.

-

MTT Cell Proliferation Assay

This protocol provides a method for assessing cell proliferation based on metabolic activity.[10][11]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a desired density.

-

Allow cells to adhere overnight.

-

Treat cells with experimental compounds or conditions.

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

BrdU Incorporation Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation.[1][2][12][13][14]

Materials:

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well plate

-

Microplate reader

Procedure:

-

BrdU Labeling:

-

Treat cells as desired.

-

Add BrdU labeling solution to the cell culture medium and incubate for 2-24 hours to allow incorporation into newly synthesized DNA.

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with the Fixing/Denaturing Solution for 30 minutes at room temperature. This step also denatures the DNA to expose the incorporated BrdU.

-

-

Immunodetection:

-

Wash the wells.

-

Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

-

Wash the wells.

-

Incubate with an HRP-conjugated secondary antibody for 30 minutes at room temperature.

-

Wash the wells.

-

-

Signal Development and Measurement:

-

Add TMB substrate and incubate for 15-30 minutes.

-

Add stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

-

Immunofluorescence for Differentiation Markers

This protocol allows for the visualization of specific protein markers of cell differentiation.[4][15][16][17]

Materials:

-

Cells grown on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies against differentiation markers

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture and differentiate cells on coverslips or chamber slides.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding sites with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Conclusion

The intricate signaling network initiated by EGFR and its substrates plays a fundamental role in determining cellular outcomes of proliferation and differentiation. A thorough understanding of these pathways, coupled with robust experimental methodologies, is paramount for advancing our knowledge in both basic cell biology and the development of targeted cancer therapies. This guide provides a comprehensive resource to aid researchers in their exploration of this critical signaling axis.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Large-scale determination of absolute phosphorylation stoichiometries in human cells by motif-targeting quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. Immunofluorescence staining of markers for different cell stages during differentiation [bio-protocol.org]

- 15. arigobio.com [arigobio.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. biotium.com [biotium.com]

The Pursuit of Specificity: A Technical Guide to Determining the Optimal Peptide Substrate for EGFR Kinase

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, the precise identification of enzyme substrates is paramount. For researchers, scientists, and drug development professionals focused on the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell growth and proliferation, determining its optimal peptide substrate is a key step in developing targeted therapies and diagnostic tools. This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for this endeavor.

The EGFR signaling cascade is a complex network of interactions initiated by the binding of ligands such as EGF, leading to receptor dimerization and the activation of its intrinsic tyrosine kinase activity.[1][2][3] This activation triggers a series of downstream pathways, including the RAS-RAF-MEK-ERK MAPK, PI3K-AKT-mTOR, PLC-γ-PKC, and JAK/STAT pathways, which collectively regulate fundamental cellular processes like proliferation, survival, and differentiation.[1][3][4][5] Dysregulation of this pathway is a hallmark of numerous cancers, making EGFR a prime target for therapeutic intervention.

Understanding the substrate specificity of the EGFR kinase domain is crucial for designing potent and selective inhibitors and for developing tools to probe EGFR activity in health and disease. This guide outlines the key experimental approaches to identify and characterize optimal peptide substrates for EGFR, presents the available quantitative data for known substrates, and provides detailed protocols for the core experimental procedures.

Key Methodologies for Determining EGFR Substrate Specificity

Several robust methods are employed to elucidate the substrate preferences of EGFR kinase. These techniques range from traditional in vitro kinase assays to high-throughput screening approaches.

-

In Vitro Kinase Assays: This fundamental technique involves incubating purified, active EGFR kinase with a candidate peptide substrate in the presence of ATP. The extent of phosphorylation is then measured, often using methods like radioactivity detection (with [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ADP produced.[6][7][8] These assays are essential for validating potential substrates and for detailed kinetic analysis.

-

Peptide Arrays and Libraries: To screen a large number of potential substrates simultaneously, peptide arrays are invaluable.[9] These arrays consist of a collection of different peptides immobilized on a solid support. The array is incubated with EGFR kinase and ATP, and phosphorylated peptides are detected, providing a rapid profile of the kinase's substrate preferences.[10]

-

Positional Scanning Peptide Libraries (PSPL): This powerful high-throughput screening method is used to determine the consensus phosphorylation motif for a kinase.[11] A PSPL consists of multiple pools of peptides where each pool has a fixed amino acid at one position, while all other positions are degenerate. By measuring the phosphorylation of each pool, the preferred amino acid at each position relative to the phosphorylation site can be determined, revealing the optimal substrate sequence.[12]

-

Phosphoproteomics using Mass Spectrometry: This global approach identifies in vivo phosphorylation events, including those mediated by EGFR. It involves the enrichment of phosphorylated peptides from cell lysates, followed by their identification and quantification using mass spectrometry.[10] While not a direct measure of substrate optimality, it provides a physiological context for potential EGFR substrates.

Quantitative Analysis of EGFR Peptide Substrates

The efficiency with which EGFR phosphorylates a peptide substrate is quantified by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum and is an inverse measure of the substrate's binding affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of reported kinetic parameters for several EGFR peptide substrates.

| Peptide Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Peptide C | RAHEEIYHFFFAKKK | 30 | 0.160 | 0.0053 | [13] |

| Tail Peptide A | RRKGSTAENAEYLRV | ~3000 | 0.021 | ~0.000007 | [13] |

| Tyrsub | EELEDDYEDDMEE | ~7000 | 0.019 | ~0.0000027 | [13] |

| Shc1 (Y-Y) | PDHQY YNDAKKK | 1300 ± 200 | 0.021 ± 0.001 | 0.000016 | [14] |

| Shc1 (Y-pY) | PDHQY pYNDAKKK | 330 ± 50 | 0.018 ± 0.001 | 0.000055 | [14] |

| Optimal Substrate | DEEDYpYEIP | Not Reported | Not Reported | Not Reported | [14] |

Note: The phosphorylation site is indicated in bold. Kinetic parameters can vary depending on the specific assay conditions.

A significant finding is that EGFR preferentially phosphorylates substrates that are "primed" by a prior phosphorylation event, particularly a phosphotyrosine at the +1 position relative to the phosphorylation site.[14] This is exemplified by the Shc1 peptide, where pre-phosphorylation of the second tyrosine significantly increases the catalytic efficiency.[14] The optimal substrate motif has been identified as having acidic residues N-terminal to the phosphorylation site and a phosphotyrosine at the +1 position.[14]

Signaling Pathways and Experimental Workflows

To visualize the context and application of these methodologies, the following diagrams illustrate the EGFR signaling pathway and a general workflow for determining the optimal peptide substrate.

Caption: EGFR Signaling Pathways.

Caption: Experimental Workflow for Optimal Substrate Determination.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in identifying and characterizing optimal EGFR peptide substrates.

In Vitro EGFR Kinase Assay (Radiometric)

This protocol is adapted for determining the phosphorylation of a specific peptide substrate.

Materials:

-

Purified, active EGFR kinase domain

-

Candidate peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP stock solution (e.g., 10 mM)

-

Phosphocellulose paper (e.g., Whatman P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of the peptide substrate, and any other required components (e.g., inhibitors, activators).

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to achieve the desired final ATP concentration and specific activity. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at the optimal temperature for EGFR kinase activity (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity by placing the paper in a scintillation vial with scintillation fluid and measuring the counts per minute (CPM) using a scintillation counter.

-

Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the ATP.

Positional Scanning Peptide Library (PSPL) Screening

This protocol provides a general framework for using a PSPL to determine the optimal EGFR substrate motif.

Materials:

-

Positional scanning peptide library (biotinylated peptides are recommended for ease of capture)

-

Purified, active EGFR kinase domain

-

Kinase reaction buffer

-

[γ-³²P]ATP and cold ATP

-

Streptavidin-coated membrane or plates

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Phosphorimager or autoradiography film

Procedure:

-

In a multi-well plate, set up individual kinase reactions for each pool of the PSPL. Each well will contain a single peptide pool, EGFR kinase, kinase reaction buffer, and the ATP mixture.

-

Incubate the reactions as described in the in vitro kinase assay protocol.

-

After incubation, spot the reaction mixtures onto a streptavidin-coated membrane. The biotinylated peptides will bind to the membrane.

-

Wash the membrane thoroughly to remove non-biotinylated components, including the kinase and unincorporated ATP.

-

Expose the membrane to a phosphor screen or autoradiography film to visualize the radioactive signal from the phosphorylated peptides.

-

Quantify the signal intensity for each spot, which corresponds to the phosphorylation of each peptide pool.

-

For each position in the peptide, determine the amino acid that resulted in the highest phosphorylation signal. This will reveal the consensus phosphorylation motif for EGFR.

Determination of Km and kcat

This protocol outlines the steps for determining the kinetic parameters of EGFR for a specific peptide substrate.

Procedure:

-

Determine the linear range: First, establish the reaction conditions (enzyme concentration and time) where the product formation is linear. This is done by performing the in vitro kinase assay with a fixed, saturating concentration of the peptide substrate and ATP, and varying the enzyme concentration and incubation time.

-

Vary substrate concentration: Set up a series of in vitro kinase assays with the enzyme concentration and time within the linear range. In one set of experiments, keep the ATP concentration constant and saturating while varying the concentration of the peptide substrate over a wide range (e.g., from 0.1 x Km to 10 x Km, if Km is roughly known).

-

Measure initial velocities: For each substrate concentration, measure the initial velocity (v₀) of the reaction.

-

Data analysis: Plot the initial velocity (v₀) against the peptide substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): v₀ = (Vmax * [S]) / (Km + [S]) This will yield the values for Vmax (maximum velocity) and Km.

-

Calculate kcat: Calculate the catalytic rate constant (kcat) using the following equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration used in the assay.

-

Determine catalytic efficiency: Calculate the catalytic efficiency as the ratio of kcat to Km.

By following these methodologies, researchers can systematically identify and characterize the optimal peptide substrate for EGFR kinase. This knowledge is instrumental in advancing our understanding of EGFR signaling and in the development of novel therapeutic strategies targeting this critical oncogene.

References

- 1. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol: Phosphoproteome Analysis by Labeling & MS - Creative Proteomics [creative-proteomics.com]

- 8. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 10. kirj.ee [kirj.ee]

- 11. EGFR Kinase Enzyme System [promega.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scbt.com [scbt.com]

An In-depth Technical Guide to EGFR Substrate Binding Affinity and Kinetic Parameters (Kₘ, kₖₐₜ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) substrate binding affinity and kinetic parameters. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. This document delves into the quantitative aspects of EGFR-substrate interactions, details the experimental methodologies for their determination, and visualizes the intricate signaling pathways governed by EGFR.

EGFR Substrate Binding Affinity and Kinetic Parameters

The catalytic efficiency of EGFR kinase activity is paramount in its signaling function. This efficiency is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher binding affinity. The kₖₐₜ, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kₖₐₜ/Kₘ is a measure of the enzyme's overall catalytic efficiency.

Kinetic Parameters for Peptide Substrates

The following table summarizes the kinetic parameters of EGFR for various peptide substrates. These peptides are often derived from known EGFR substrates or are synthetic sequences optimized for in vitro kinase assays.

| Peptide Substrate Name | Peptide Sequence | Kₘ (µM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| Tail Peptide A | N/A | Low mM range | 0.021 | ~7,000 | [1] |

| Tyrsub | N/A | Low mM range | 0.019 | ~6,333 | [1] |

| Peptide C | N/A | 30 | 0.160 | 5,333 | [1] |

| Biotin-RAHEEIYHFFFAKKK-COOH | RAHEEIYHFFFAKKK | 12 (with Mn²⁺) | 0.3 | 25,000 | [2] |

| Biotin-RAHEEIYHFFFAKKK-COOH | RAHEEIYHFFFAKKK | 41 (with Mg²⁺) | 0.4 | 9,756 | [2] |

| Cetuximab Fab/tEGFR Peptide | N/A | 23 (with Mn²⁺) | 0.002 | 87 | [2] |

| Tyr1173 peptide | KGSTAENAEYLRV | 110-130 | N/A | N/A | [3] |

| Angiotensin II | N/A | 1100 | N/A | N/A | [3] |

| c-src peptide | N/A | 1010 | N/A | N/A | [3] |

| Shc1 peptide (unprimed) | N/A | 450 ± 110 | 0.012 ± 0.002 | 27 | [4] |

| Shc1 peptide (primed) | N/A | 110 ± 20 | 0.010 ± 0.001 | 91 | [4] |

Note: Kinetic parameters can vary depending on the specific assay conditions, such as the presence of different divalent cations (e.g., Mg²⁺ vs. Mn²⁺) and the specific EGFR construct used (e.g., wild-type, mutant, or truncated form).[2]

ATP Kₘ

The affinity of EGFR for its co-substrate, ATP, is also a critical kinetic parameter.

| Condition | Kₘ (ATP) (µM) | Reference |

| Autophosphorylation | 1-3 | [3] |

| Peptide substrate phosphorylation | 3-7 | [3] |

| EGF/tEGFR with Mn²⁺ | 3.6 ± 0.3 | [2] |

| EGF/tEGFR with Mg²⁺ | 47 ± 12 | [2] |

| Cetuximab Fab/tEGFR with Mn²⁺ | 25 ± 4 | [2] |

Experimental Protocols for Determining EGFR Kinase Activity

Accurate determination of EGFR kinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common types of in vitro kinase assays.

Radiometric Kinase Assay

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[5]

Materials:

-

Purified active EGFR enzyme

-

Peptide substrate (e.g., Biotin-RAHEEIYHFFFAKKK-COOH)[2]

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂ or 2 mM MnCl₂, 1 mM DTT, 0.1 mg/ml BSA)[2][6]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Unlabeled ATP

-

Phosphocellulose paper (e.g., P81)[5]

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: Prepare a master mix containing the kinase reaction buffer, purified EGFR enzyme, and the desired concentration of the peptide substrate.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the master mix to achieve the desired final ATP concentration and specific activity. The reaction is typically carried out at 30°C for a defined period (e.g., 10-30 minutes) within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unreacted ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with the stop solution to remove any unbound radiolabeled ATP.

-

Quantification: Quantify the amount of incorporated radiolabel on the dried phosphocellulose paper using a scintillation counter or a phosphorimager.[5]

-

Data Analysis: To determine Kₘ and Vₘₐₓ, perform the assay with a fixed concentration of one substrate (e.g., ATP) and varying concentrations of the other (e.g., peptide substrate). Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. kₖₐₜ can be calculated from Vₘₐₓ if the enzyme concentration is known.

Continuous-Read Fluorescence-Based Kinase Assay

This method offers a non-radioactive and high-throughput alternative for measuring kinase activity in real-time. It often utilizes a Sox-conjugated peptide substrate, where phosphorylation leads to a change in fluorescence.[7]

Materials:

-

Purified active EGFR enzyme

-

Sox-conjugated peptide substrate (e.g., Y12-Sox)[7]

-

Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]

-

ATP

-

384-well, white, non-binding surface microtiter plate

-

Fluorescence plate reader

Procedure:

-

Enzyme Pre-incubation: Pre-incubate the EGFR enzyme in the microtiter plate, often with any inhibitors being tested, for a set period (e.g., 30 minutes at 27°C).[7]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing the ATP and the Sox-conjugated peptide substrate.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., λex360/λem485 for Y12-Sox). Readings are typically taken every 60-90 seconds for 30-120 minutes.[7]

-

Data Analysis:

-

Examine the progress curves (fluorescence vs. time) for each well to ensure linear reaction kinetics.

-

Determine the initial reaction velocity from the slope of the linear portion of the progress curve.

-

For kinetic parameter determination, perform the assay with varying concentrations of either the peptide substrate or ATP while keeping the other constant.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

EGFR Signaling Pathways

Upon ligand binding and dimerization, EGFR's intrinsic kinase activity is stimulated, leading to the autophosphorylation of several tyrosine residues in its C-terminal domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate crucial cellular processes like proliferation, survival, and migration.[8][9] The three major signaling pathways activated by EGFR are the MAPK, PI3K/Akt, and PLCγ pathways.

MAPK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that primarily regulates gene expression and cell proliferation.[10][11]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival, growth, and proliferation.[12][13]

PLCγ Signaling Pathway

The Phospholipase C gamma (PLCγ) pathway is involved in regulating intracellular calcium levels and activating Protein Kinase C (PKC), which influences various cellular processes including cell migration.[11]

Experimental Workflow for Determining EGFR Kinetic Parameters

The following diagram illustrates a generalized workflow for the determination of EGFR kinetic parameters using an in vitro kinase assay.

References

- 1. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com.cn [promega.com.cn]

- 7. rsc.org [rsc.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. cusabio.com [cusabio.com]

- 13. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Spatiotemporal Dynamics of EGFR Substrate Localization Following EGF Stimulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, orchestrating critical processes such as proliferation, differentiation, and migration. Upon binding its ligand, Epidermal Growth Factor (EGF), EGFR initiates a complex cascade of intracellular events. A crucial, yet often overlooked, aspect of this signaling paradigm is the precise spatiotemporal translocation of EGFR and its downstream substrates. The subcellular localization of these signaling molecules is not a passive consequence of activation but an active mechanism that dictates signal specificity, duration, and ultimate cellular outcome. Understanding these dynamic shifts is paramount for elucidating fundamental cell biology and for the development of targeted therapeutics in oncology and other diseases driven by aberrant EGFR signaling. This document provides a technical overview of the key cellular localization events, presents quantitative data on substrate translocation, details the experimental protocols used for these investigations, and visualizes the underlying signaling and experimental workflows.

EGFR Activation and Canonical Signaling Pathways

Binding of EGF to the extracellular domain of EGFR induces receptor dimerization, which allosterically activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of multiple tyrosine residues on the receptor's C-terminal tail.[1] These newly formed phosphotyrosine sites act as high-affinity docking platforms for a host of cytosolic adaptor proteins and enzymes containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[1][2] The recruitment of these initial substrates to the plasma membrane is the first critical translocation event, initiating several major downstream signaling cascades.[3]

Key pathways activated at the plasma membrane include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[4]

-

PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[3]

-

PLCγ-PKC Pathway: Modulates intracellular calcium levels and cytoskeletal rearrangements.[4]

-

JAK-STAT Pathway: Directly links cytokine and growth factor receptor signaling to transcriptional regulation, impacting immune response and proliferation.[5]

The activation of these pathways is contingent on the translocation and assembly of signaling complexes at distinct subcellular locations.

Quantitative Analysis of Substrate Translocation

Upon EGF stimulation, a highly orchestrated series of translocation events occurs. Initially, adaptor proteins are rapidly recruited from the cytosol to the activated receptor at the plasma membrane. Subsequently, downstream effectors move to other subcellular compartments, such as the nucleus or mitochondria, to execute their functions. The receptor itself also undergoes trafficking, primarily through endocytosis, which can lead to signal attenuation (degradation) or sustained signaling from endosomal compartments.[6]

Recent advances in spatial proteomics have enabled the precise quantification of these dynamic movements.[7]

| Substrate / Protein | Stimulus | Translocation Event | Method | Key Quantitative Finding | Reference |

| EGFR | 3 ng/mL EGF | Plasma Membrane -> Early Endosomes -> Recycling to PM | Flow Cytometry | ~50% of internalized EGFR is recycled back to the cell surface within 30-60 min. | [8] |

| GRB2 | 100 ng/mL EGF (2 min) | Cytosol -> Membrane Fraction | Subcellular Fractionation & Mass Spectrometry | Significant increase in abundance in the membrane fraction, peaking at 2-8 min post-stimulation. | [7] |

| Shc1 | 100 ng/mL EGF (2 min) | Cytosol -> Membrane Fraction | Subcellular Fractionation & Mass Spectrometry | Rapidly translocates to the membrane fraction; phosphorylation at Tyr427 is observed predominantly in this fraction. | [7] |

| CBL | 100 ng/mL EGF (8 min) | Cytosol -> Membrane Fraction | Subcellular Fractionation & Mass Spectrometry | Translocation to the membrane fraction follows that of GRB2/Shc1, consistent with its role in receptor ubiquitination. | [7] |

| ERK (MAPK) | EGF Stimulation | Cytosol -> Nucleus | Not specified | Activated ERK translocates to the nucleus to phosphorylate transcription factors. | [4] |

| AKT (PKB) | EGF Stimulation | Cytosol -> Plasma Membrane | Not specified | Translocates to the plasma membrane by binding to PIP3, a product of PI3K activity. | [3] |

| STAT proteins | EGF Stimulation | Cytosol -> Nucleus | Not specified | Upon phosphorylation, STATs dimerize and translocate into the nucleus to regulate gene expression. | [5] |

Experimental Protocols and Workflows

A variety of techniques are employed to visualize and quantify the cellular localization of EGFR substrates. The choice of method depends on the specific scientific question, the desired level of resolution, and whether the analysis is qualitative or quantitative.

Immunofluorescence and Confocal Microscopy

This technique provides high-resolution spatial information about protein localization within fixed cells.

Protocol:

-

Cell Culture: Seed cells (e.g., HeLa, A431) onto glass coverslips in a 6-well plate and grow to 60-80% confluency.[9]

-

Serum Starvation: Replace growth media with serum-free media for 16-24 hours to reduce basal EGFR activity.

-

Stimulation: Treat cells with EGF (e.g., 100 ng/mL) for desired time points (e.g., 0, 2, 10, 30 minutes) at 37°C.[10]

-

Fixation: Immediately stop the reaction by washing three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate coverslips with a primary antibody specific to the protein of interest (e.g., rabbit anti-phospho-EGFR), diluted in blocking buffer, overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit), diluted in blocking buffer, for 1 hour at room temperature in the dark.[11]

-

Counterstaining & Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Mount coverslips onto glass slides using an anti-fade mounting medium.[11]

-

Imaging: Visualize samples using a confocal laser scanning microscope. Collect images and analyze for protein localization and colocalization with cellular markers.

Subcellular Fractionation and Biochemical Analysis

This method physically separates cellular compartments, allowing for the biochemical analysis (e.g., Western Blot, Mass Spectrometry) of protein abundance in each fraction.

Protocol:

-

Cell Culture and Stimulation: Grow and stimulate cells in culture dishes as described above (Steps 4.1.1 - 4.1.3).

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and scrape them into a hypotonic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to swell the cells.

-

Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle. The integrity of nuclei should be maintained.

-

Differential Centrifugation:

-

Nuclear Pellet: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes. The pellet contains the nuclei.

-

Membrane/Organelle Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes. The resulting pellet contains mitochondria, lysosomes, and plasma membrane fragments.

-

Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction.

-

-

Protein Quantification: Measure the protein concentration of each fraction using a BCA or Bradford assay.

-

Analysis:

-

Western Blot: Analyze equal protein amounts from each fraction by SDS-PAGE and Western blot using an antibody against the protein of interest to determine its relative abundance in each compartment.

-

Mass Spectrometry: For a global view, fractions can be subjected to proteomic analysis to identify and quantify thousands of proteins simultaneously, revealing large-scale translocation events.[7]

-

Conclusion and Future Directions

The stimulation of EGFR by EGF initiates a dynamic and precisely regulated program of protein translocation that is fundamental to signal propagation and cellular response. The initial recruitment of adaptor proteins like GRB2 and Shc to the plasma membrane, followed by the translocation of key effectors such as ERK and STATs to the nucleus, dictates the ultimate transcriptional program. Concurrently, the endocytic trafficking of the EGFR itself serves as a critical mechanism for signal modulation.

The data clearly indicate that cellular localization is a key regulatory layer in EGFR signaling. For drug development professionals, this presents novel opportunities. Instead of solely focusing on kinase inhibition, therapies could be designed to disrupt the specific protein-protein interactions that mediate substrate recruitment or to modulate the trafficking machinery that controls receptor fate. As technologies like spatial proteomics and advanced live-cell imaging continue to evolve, they will undoubtedly uncover further layers of complexity, providing a more granular map of the EGFR signalosome and paving the way for more sophisticated and effective therapeutic interventions.

References

- 1. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 6. Cellular localization of the activated EGFR determines its effect on cell growth in MDA-MB-468 cells [inis.iaea.org]

- 7. Spatial-proteomics reveals phospho-signaling dynamics at subcellular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-activated epidermal growth factor receptor (EGFR) signaling governs endocytic trafficking of unliganded receptor monomers by non-canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]